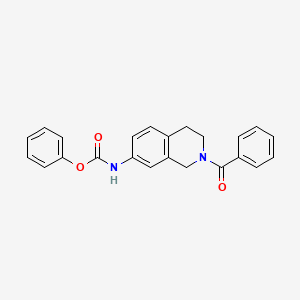
Phenyl (2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, also known as BTIQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTIQ is a derivative of tetrahydroisoquinoline and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Organic Synthesis and Mechanistic Insights
Research in the field of organic synthesis often explores the reactivity and synthesis of complex organic molecules, including those related to Phenyl (2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate. For example, studies on the effect of π-electron delocalization on tautomeric equilibria in benzoannulated 2-phenacylpyridines showcase the intricate balance of electronic effects in determining the stability of different tautomeric forms (Gawinecki et al., 2006). This research can provide valuable insights into the reactivity and potential applications of phenyl carbamate derivatives in synthetic organic chemistry.
Chemical Transformations and Product Formation
Studies on the pyrolysis of quinoline derivatives have revealed the formation of complex products through mechanisms involving carbene insertion and addition, highlighting the thermal stability and reactivity of these compounds under high-temperature conditions (Brown et al., 1992). Such research is crucial for understanding the thermal behavior of phenyl carbamate derivatives and their potential as intermediates in the synthesis of polycyclic aromatic compounds.
Synthesis of Bioactive Molecules
The synthesis of tetrahydroisoquinolines through diastereoselective alkylation demonstrates the utility of phenyl carbamate derivatives in the construction of bioactive molecules, such as alkaloids with therapeutic properties (Huber & Seebach, 1987). This research underscores the importance of phenyl carbamate derivatives in medicinal chemistry, serving as building blocks for the development of compounds with potential pharmacological activities.
Anticancer Agent Development
The exploration of substituted tetrahydroisoquinolines as anticancer agents provides an example of the direct application of phenyl carbamate derivatives in drug discovery (Redda et al., 2010). This research aims to develop novel compounds with cytotoxic activities against cancer cells, highlighting the therapeutic potential of phenyl carbamate derivatives.
Mecanismo De Acción
Target of Action
Phenyl (2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a complex compound that is part of the 1,2,3,4-tetrahydroisoquinoline (THIQ) class . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that thiq-based compounds interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Thiq-based compounds are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Propiedades
IUPAC Name |
phenyl N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-22(18-7-3-1-4-8-18)25-14-13-17-11-12-20(15-19(17)16-25)24-23(27)28-21-9-5-2-6-10-21/h1-12,15H,13-14,16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFILNQPSHTMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


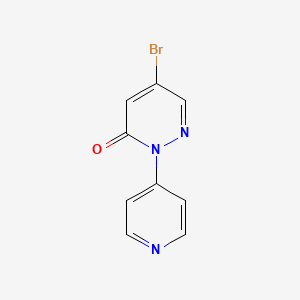
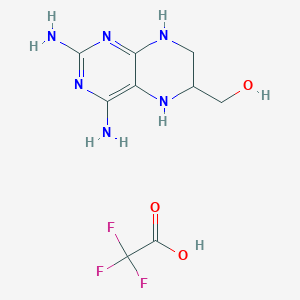
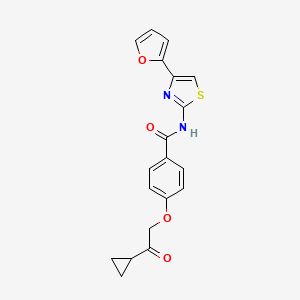

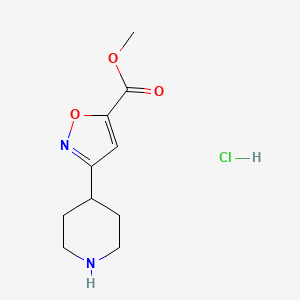
![N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2435315.png)
![N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B2435316.png)
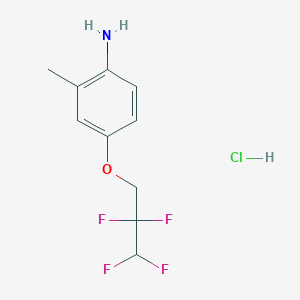
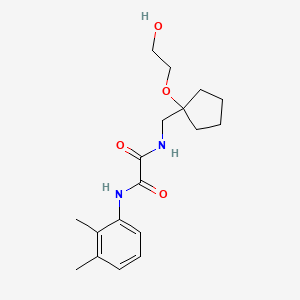
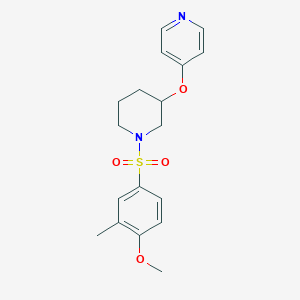
![Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2435322.png)
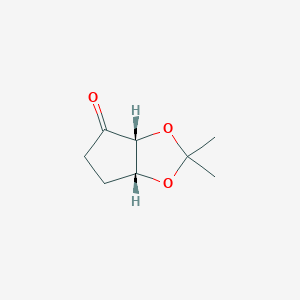
![2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2435324.png)